1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
Description
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20-11-8-19-18(20)27(23,24)13-6-9-21(10-7-13)17(22)16-12-25-14-4-2-3-5-15(14)26-16/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXNYKFMIVSRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin, which is then functionalized to introduce the imidazole and piperidine moieties. The reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole and piperidine components, which are known to interact with various biological targets .
Medicine
Its structure suggests it could be used to develop new treatments for diseases that involve imidazole-sensitive pathways .
Industry
Industrially, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties .
Mechanism of Action
The mechanism of action for 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperidine moiety can interact with various biological receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl-imidazo[1,2-a]pyridin-6-amine
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
What sets 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine apart from similar compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydro-benzodioxine moiety : This part is known for its role in various biological activities.
- Piperidine ring : Commonly found in many pharmaceuticals, it contributes to the compound's binding properties.
- Imidazole sulfonyl group : This group is often associated with biological activity, particularly in enzyme inhibition.
Molecular Formula : CHNOS
Molecular Weight : 366.40 g/mol
The biological activities of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit glycoside hydrolases, which are crucial in carbohydrate metabolism. This inhibition could be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption.
- Receptor Modulation : The piperidine and imidazole components suggest potential interactions with adrenergic and histaminergic receptors, which could influence cardiovascular and neurological functions.
Table 1: Summary of Biological Activities
Case Study 1: Glycoside Hydrolase Inhibition
A recent study evaluated the inhibitory effects of various compounds on α-glucosidase. The compound demonstrated significant potency with an IC50 value of 0.07 µM, outperforming standard treatments like acarbose (IC50 = 2.0 µM). This suggests a strong potential for managing postprandial hyperglycemia in diabetic patients .
Case Study 2: Cardiovascular Implications
In another study focusing on adrenergic receptors, compounds structurally similar to our target were shown to modulate β-receptor activity, leading to vasodilation and reduced blood pressure in animal models. While specific data for the compound is lacking, its structural similarities suggest it may exhibit comparable effects .
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Analyze proton and carbon environments to confirm substituent positions and stereochemistry. For example, aromatic protons in benzodioxine and imidazole moieties typically resonate at δ 7.0–8.5 ppm, while carbonyl carbons appear at δ 160–170 ppm .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch near 1700 cm⁻¹ for the benzodioxine carbonyl, sulfonyl S=O stretches at 1150–1350 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via [M+H]+ or [M–H]– peaks. Similar piperidine-sulfonyl compounds show molecular ions aligned with calculated masses (e.g., m/z ~450–500) .
| Technique | Key Parameters | Example Data (from analogous compounds) |
|---|---|---|
| 1H NMR | δ 7.2–8.1 (aromatic H) | (PB series) |
| 13C NMR | δ 160–170 (C=O) | (benzimidazole derivatives) |
| IR | 1700 cm⁻¹ (C=O) | |
| MS | m/z ~452 [M+H]+ |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in airtight containers at recommended temperatures (often –20°C for stability).
- Refer to GHS guidelines for unclassified but reactive sulfonyl/piperidine compounds, as detailed in safety data sheets for structurally similar molecules .
Advanced Research Questions
Q. How can multi-step synthesis of this compound be optimized to enhance yield and purity?
Methodological Answer:
- Stepwise Functionalization : Prioritize sulfonylation of the piperidine ring before benzodioxine coupling to reduce steric hindrance .
- Catalytic Systems : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and optimize solvent polarity (DMF or THF) .
- Purification : Employ gradient HPLC with C18 columns and trifluoroacetic acid/acetonitrile mobile phases to separate byproducts .
| Reaction Step | Critical Parameters | Optimization Strategy |
|---|---|---|
| Sulfonylation | Temperature (0–25°C) | Slow addition of sulfonyl chloride to prevent exothermic side reactions |
| Piperidine Coupling | Catalyst loading (1–5 mol%) | Screen Pd(PPh3)4 vs. PdCl2(dppf) for efficiency |
Q. What computational approaches are effective in predicting biological target interactions or reaction pathways?
Methodological Answer:
- Quantum Mechanics (QM) : Use density functional theory (DFT) to model electron distribution at reactive sites (e.g., sulfonyl group nucleophilicity) .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite .
- Reaction Path Analysis : Combine QM with machine learning to predict optimal conditions (e.g., solvent, pH) for novel synthetic routes .
Q. How should contradictory results in biological activity assays (e.g., IC50 variability) be resolved?
Methodological Answer:
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to rule off-target effects .
- Data Normalization : Account for batch variability in compound purity (HPLC >95%) and solvent controls (DMSO <0.1%) .
Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?
Methodological Answer:
- In Vitro Profiling : Use high-content screening (HCS) to track cellular responses (e.g., apoptosis, ROS generation) .
- Proteomics : Perform affinity pull-down assays with biotinylated analogs to identify binding partners .
- Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., kcat/Ki ratios) to distinguish reversible vs. irreversible binding .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported pharmacological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
- Structural Analog Comparison : Test derivatives lacking the imidazole-sulfonyl group to isolate functional contributions .
- Meta-Analysis : Cross-reference studies with standardized protocols (e.g., NIH Assay Guidance Manual) to minimize methodological variability .
Chemical Stability and Reactivity
Q. What methodologies assess stability under physiological or extreme conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stress Testing : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
